molecular formula C25H20ClN3OS2 B303731 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine

Katalognummer B303731
Molekulargewicht: 478 g/mol
InChI-Schlüssel: IBIRBLUVZXVYTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. This molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Wirkmechanismus

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine is a selective inhibitor of JAK enzymes, which play a key role in the inflammatory response. JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, including interleukins (ILs), interferons (IFNs), and colony-stimulating factors (CSFs). By inhibiting JAK enzymes, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine can reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of pro-inflammatory cytokines, such as IL-6 and tumor necrosis factor (TNF)-α, and improve joint inflammation and destruction. In animal models of psoriasis, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of cytokines, such as IL-17 and IL-23, and improve skin inflammation and scaling. In animal models of inflammatory bowel disease, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to reduce the production of cytokines, such as IL-12 and IFN-γ, and improve gut inflammation and damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine for lab experiments is its selectivity for JAK enzymes, which allows for the specific inhibition of JAK-mediated signaling pathways. This selectivity can reduce the potential for off-target effects and improve the reproducibility of experiments. However, one limitation of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine. One area of interest is the development of more potent and selective JAK inhibitors, which could improve the efficacy and safety of these drugs for clinical use. Another area of interest is the exploration of the role of JAK enzymes in other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors in clinical settings.

Synthesemethoden

The synthesis of 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine involves a multi-step process that begins with the reaction of 2-chloro-10H-phenothiazine with 4-methylthiophenol to form the intermediate 2-chloro-10H-phenothiazine-4-methylthioether. This intermediate is then reacted with 3-bromo-2-cyanopyridine to form the final product, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine. The overall yield of this synthesis method is approximately 10%.

Wissenschaftliche Forschungsanwendungen

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine has been shown to inhibit the activity of JAK enzymes, which play a key role in the inflammatory response. By inhibiting JAK enzymes, 2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine can reduce inflammation and improve symptoms in animal models of these diseases.

Eigenschaften

Produktname

2-[(2-chloro-10H-phenothiazin-10-yl)carbonyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-ylamine

Molekularformel

C25H20ClN3OS2

Molekulargewicht

478 g/mol

IUPAC-Name

(6-amino-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraen-5-yl)-(2-chlorophenothiazin-10-yl)methanone

InChI

InChI=1S/C25H20ClN3OS2/c26-15-10-11-21-19(13-15)29(18-8-4-5-9-20(18)31-21)25(30)23-22(27)16-12-14-6-2-1-3-7-17(14)28-24(16)32-23/h4-5,8-13H,1-3,6-7,27H2

InChI-Schlüssel

IBIRBLUVZXVYTA-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl)N

Kanonische SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)N4C5=CC=CC=C5SC6=C4C=C(C=C6)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.